molecular formula C11H11NO2 B2357196 3,3-Dimethylquinoline-2,4(1H,3H)-dione CAS No. 106875-07-4

3,3-Dimethylquinoline-2,4(1H,3H)-dione

Cat. No. B2357196
CAS RN: 106875-07-4
M. Wt: 189.214
InChI Key: COWZVQZZQTUTFX-UHFFFAOYSA-N
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Description

3,3-Dimethylquinoline-2,4(1H,3H)-dione, also known as 3,3-dimethylquinoline-2,4-dione, is an organic compound with a wide range of applications in the field of science and technology. It is a colorless crystalline solid that has a melting point of 76-77 °C and is soluble in water. It is used as a catalyst in the synthesis of various compounds and as a reagent in the preparation of certain organic compounds. Additionally, it is used in the synthesis of pharmaceuticals and in the manufacture of inks and dyes.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Catalyzed Synthesis Using Carbon Dioxide : Research has demonstrated an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones derivatives using carbon dioxide, catalyzed by cesium carbonate. This process is significant for the synthesis of key intermediates in several drugs (Patil, Tambade, Jagtap, & Bhanage, 2008).

  • Formation of Amino Derivatives : The reaction of chloro- and bromoquinoline-2,4(1H,3H)-diones with primary alkyl- or arylamines in dimethylformamide produces corresponding amino derivatives. This method is pivotal for preparing compounds with primary amino groups (Klásek, Kafka, Polis, & Košmrlj, 2002).

  • Solvent-Free Synthesis : A solvent-free method has been developed for the synthesis of quinazoline-2,4(1H,3H)-diones, utilizing only carbon dioxide and a catalytic amount of base. This approach aligns with sustainable chemistry principles (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007).

Applications in Chemistry and Material Science

  • Study of Tautomeric Conversions : The effects of substituents on the structure and tautomeric conversion of 3,3-dimethylquinoline derivatives have been studied, providing insights into molecular conformation and electron density distribution (Davydov, Sokol, Balebanova, Shklyaev, Zakharov, Kuznetsov, & Zaitsev, 1995).

  • Synthesis of Heterocyclic Compounds : Quinazoline derivatives are used in the synthesis of heterocyclic compounds, which are important in industry for various applications, including as potential anticancer reagents and HIV research (Aydemir & Kaban, 2018).

  • Synthesis of Red Thermally Activated Delayed Fluorescent Emitters : The electron-deficient moiety of benzoisoquinoline-1,3-dione has been utilized as an electron acceptor in the synthesis of red thermally activated delayed fluorescent emitters, showing potential in device optimization for high quantum efficiency (Yun & Lee, 2017).

Other Notable Studies

  • Synthesis of 1,4-Benzodiazepine-2,5-diones : A study revealed the unique reactivity of 3-aminoquinoline-2,4-diones, which undergo molecular rearrangement under basic conditions to form 1,4-benzodiazepine-2,5-diones. This finding has implications for understanding the conformational equilibrium of these compounds (Křemen, Gazvoda, Kafka, Proisl, Srholcová, Klásek, Urankar, & Košmrlj, 2017).

  • Spectral Characteristics and Sensor Ability : A new 1,8-naphthalimide derivative, based on quinoline-2,4-dione, was synthesized and investigated for its photophysical characteristics. Its potential as a sensor for different metal ions and pH variations was explored (Staneva, Angelova, & Grabchev, 2020).

properties

IUPAC Name

3,3-dimethyl-1H-quinoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-11(2)9(13)7-5-3-4-6-8(7)12-10(11)14/h3-6H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWZVQZZQTUTFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C2=CC=CC=C2NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-Hydroxy-3,3-dimethyl-3,4-dihydro-1H-quinolin-2-one (1.0 g, 5.2 mmol) and MnO2 (4.5 g, 52 mmol) in DMF-CH2Cl2 (10%, v/v, 20 mL) is heat to reflux for overnight (˜16 h). The insoluble material is removed by filtration through a pad of celite (˜1 cm), and washed with CH2Cl2. The combined solution is concentrated under vacuum, and yields the title compound as colorless solid (675 mg, yield 69%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
DMF CH2Cl2
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4.5 g
Type
catalyst
Reaction Step One
Yield
69%

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